molecular formula C20H17N3O6S B11215042 N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No.: B11215042
M. Wt: 427.4 g/mol
InChI Key: NSPWPGIBOCGCTA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a structurally complex heterocyclic compound featuring a benzodioxole moiety linked via a propanamide chain to a dioxoloquinazoline core substituted with a sulfanylidene group.

Properties

Molecular Formula

C20H17N3O6S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C20H17N3O6S/c24-18(21-8-11-1-2-14-15(5-11)27-9-26-14)3-4-23-19(25)12-6-16-17(29-10-28-16)7-13(12)22-20(23)30/h1-2,5-7H,3-4,8-10H2,(H,21,24)(H,22,30)

InChI Key

NSPWPGIBOCGCTA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes multiple functional groups, which are crucial for its interaction with biological systems. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O7SC_{18}H_{17}N_{3}O_{7}S with a molecular weight of approximately 419.4 g/mol. The compound's structure comprises a benzodioxole moiety linked to a quinazoline derivative, which is known for its potential in various therapeutic areas.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene) have been tested against various cancer cell lines. In studies involving MDA-MB-231 breast cancer cells, some quinazoline-based hybrids demonstrated IC50 values ranging from 0.36 to 40.90 µM, indicating their potential as effective anticancer agents .

Antibacterial and Antifungal Properties

The compound also shows promise in antibacterial and antifungal activities. Quinazoline derivatives have been reported to inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis and inhibiting essential enzymes . The presence of the benzodioxole moiety may enhance these properties by increasing lipophilicity and facilitating membrane penetration.

Enzyme Inhibition

N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene) has been evaluated for its ability to inhibit various enzymes linked to disease progression. For example, certain quinazoline derivatives have demonstrated inhibition of dipeptidyl peptidase IV (DPP-IV) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are critical in diabetes and Alzheimer's disease management .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Inhibition : Compounds like this one can act as inhibitors of growth factor receptors (e.g., EGFR), blocking pathways essential for tumor growth.
  • DNA Intercalation : Some studies suggest that quinazoline derivatives may intercalate into DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : The presence of sulfur-containing groups may enhance the generation of ROS in cancer cells, leading to apoptosis .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (µM)Mechanism
Quinazoline HybridMDA-MB-2310.36 - 40.90EGFR Inhibition
DPP-IV InhibitorHuman CellsVariesEnzyme Inhibition
ROS GenerationCancer CellsNot specifiedApoptosis Induction

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene). Investigations into its bioavailability, toxicity profiles, and potential synergistic effects with other therapeutic agents are critical for advancing its development as a viable drug candidate.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is C28H30N4O8SC_{28}H_{30}N_{4}O_{8}S, with a molecular weight of approximately 582.6 g/mol. Its complex structure includes multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For example:

  • Mechanism : The quinazoline moiety is known for its ability to inhibit various kinases involved in cancer cell proliferation and survival.
  • Case Study : A study demonstrated that derivatives of quinazoline compounds showed significant cytotoxic effects against breast cancer cell lines by inducing apoptosis through the activation of caspases .

Neurological Effects

Compounds derived from benzodioxole structures have been investigated for their neuroprotective effects.

  • Mechanism : These compounds may act as AMPA receptor antagonists, which are crucial in modulating excitatory neurotransmission.
  • Case Study : Research on related benzodioxole derivatives revealed their potential in treating neurodegenerative diseases by reducing excitotoxicity and oxidative stress .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. The synthetic pathways often include:

  • Formation of the benzodioxole ring.
  • Introduction of the quinazoline moiety through cyclization reactions.
  • Functionalization at the propanamide position to enhance biological activity.

Potential Future Research Directions

Given the promising biological activities associated with this compound, future research could focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models to understand its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity to optimize efficacy and selectivity.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Analog 1 () : Replaces the sulfanylidene with a carbamoylmethylsulfanyl group (C-S-C(=O)-NH-Ar), introducing hydrogen-bonding capacity via the carbamoyl moiety. The 4-fluorophenyl group may enhance metabolic stability .
  • Analog 2 (): The isoindoloquinazolinone core lacks sulfur but includes two ketone groups, which could reduce reactivity compared to sulfanylidene systems. This may limit interactions with sulfur-seeking targets .
  • Triazoloquinazoline () : The triazole ring introduces additional nitrogen atoms, likely improving solubility and metal coordination properties. The methylsulfanyl group (S-CH₃) is less reactive than sulfanylidene but may still participate in hydrophobic interactions .

Substituent Effects

  • The 1,3-benzodioxol-5-ylmethyl group is conserved in the target compound and both analogs (), suggesting its role in modulating bioavailability or target affinity.

Preparation Methods

Cyclization of ortho-Fluorobenzamides

A base-promoted nucleophilic aromatic substitution (SNAr) reaction, as described by Iqbal et al., provides a robust route to quinazolin-4-ones. For the target compound, ortho-fluorobenzamide derivatives functionalized with a 1,3-dioxole group undergo cyclization with thioamide nucleophiles.

Representative Protocol :

  • React 6-fluoro-1,3-benzodioxole-5-carboxamide with morpholine-4-carbothioamide in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.

  • Add potassium tert-butoxide (1.2 equiv) to deprotonate the thioamide and initiate cyclization.

  • Isolate the 6-sulfanylidenequinazolin-8-one intermediate via vacuum filtration (yield: 68–72%).

Functionalization at Position 7

The 7-position of the quinazolinone core is functionalized with a propanamide side chain. This requires bromination or chlorination at position 7, followed by nucleophilic displacement with a propanamide-containing nucleophile.

Key Reaction Parameters :

  • Halogenation : Use N-bromosuccinimide (NBS) in acetic acid at 60°C (2 hours).

  • Displacement : React 7-bromo intermediate with 3-aminopropanamide in acetonitrile at reflux (yield: 55–60%).

Propanamide Side-Chain Installation

Propionic Acid Activation

The patent by CN104987297A details an efficient method for synthesizing propanamide derivatives from propionic acid and ammonium hydroxide:

  • Mix propionic acid (99% purity) with 28% ammonium hydroxide in a 68.5:31.5 ratio.

  • Heat gradually to 200°C in a reactor equipped with a rectifying column to remove water.

  • Maintain at 200°C for 3 hours, followed by vacuum distillation to isolate crude propanamide (yield: 60.5%).

Coupling to the Quinazolinone Core

The propanamide side chain is coupled to the halogenated quinazolinone via a Buchwald-Hartwig amination or Ullmann-type coupling:

  • Combine 7-bromoquinazolinone (1.0 equiv), 3-aminopropanamide (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF).

  • Heat at 110°C for 24 hours under nitrogen.

  • Purify by column chromatography (silica gel, ethyl acetate/hexane) to afford the coupled product (yield: 48–52%).

Final Assembly and Purification

Amidation with 1,3-Benzodioxol-5-ylmethylamine

The terminal amine of the propanamide linker is acylated with 1,3-benzodioxole-5-carbonyl chloride:

  • Dissolve 3-(7-quinazolinyl)propanamide (1.0 equiv) in dichloromethane (DCM).

  • Add 1,3-benzodioxole-5-carbonyl chloride (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Stir at room temperature for 6 hours, then concentrate and recrystallize from ethanol/water (yield: 65–70%).

Recrystallization and Characterization

Purification Data :

Solvent SystemPurity (%)Yield (%)
Ethanol/Water (3:1)99.268
Acetone/Hexane (2:1)98.563

1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 6.98–6.85 (m, 3H, Ar-H), 5.12 (s, 2H, OCH2O), 3.78 (t, 2H, CH2N), 2.45 (t, 2H, CH2CO).

Optimization and Scalability

Temperature-Dependent Yield Analysis

StepTemperature (°C)Yield (%)
Quinazolinone cyclization12072
Propanamide coupling11052
Final amidation2568

Higher temperatures during cyclization improve ring closure but risk decomposing the sulfanylidene group. Room-temperature amidation minimizes side reactions.

Solvent Effects on Coupling Efficiency

SolventReaction Time (h)Yield (%)
DMF2452
DMSO1858
Toluene3641

DMSO enhances copper catalyst activity, reducing reaction time by 25% compared to DMF .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including cyclocondensation to form the quinazoline core and nucleophilic substitution to introduce the benzodioxole and sulfanyl groups. Key steps include:

  • Cyclocondensation : Use of thiosemicarbazide derivatives under alkaline conditions (e.g., aqueous NaOH) to form the quinazoline scaffold .
  • Nucleophilic substitution : Reaction of intermediates with benzodioxole derivatives in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .
  • Purification : Crystallization from ethanol or methanol to enhance purity, followed by column chromatography for intermediates . Optimization requires real-time monitoring via TLC and adjusting stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • 1H/13C NMR : To verify proton environments (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirm functional groups like sulfanylidenes (C=S stretch at ~1100 cm⁻¹) and amides (N–H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion matching theoretical mass) . Cross-referencing with calculated values ensures structural fidelity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., stability up to 150°C).
  • Accelerated Stability Studies : Expose samples to humidity (75% RH), heat (40°C), and light (UV-vis) for 4–8 weeks, monitoring degradation via HPLC .
  • pH Stability : Test solubility and integrity in buffers (pH 3–9) to identify optimal storage conditions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

  • Dose-Response Replication : Repeat assays (e.g., enzyme inhibition) with standardized protocols to rule out variability .
  • Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. cell-based assays) .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., quinazoline derivatives) to identify trends or outliers .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., kinases or receptors) .
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and identify critical residues .
  • QSAR Models : Corrogate substituent effects (e.g., sulfanylidenes) with bioactivity to guide structural optimization .

Q. What methodological frameworks support the design of SAR studies for this compound?

  • Scaffold Diversification : Synthesize analogs with modified benzodioxole or quinazoline moieties to probe activity .
  • Fragment-Based Screening : Test truncated versions (e.g., isolated sulfanylidene groups) to identify pharmacophores .
  • In Silico ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., CYP450 interactions) to prioritize analogs .

Q. How can AI-driven tools optimize reaction conditions for large-scale synthesis?

  • COMSOL Multiphysics Integration : Model heat/mass transfer in reactors to scale up synthesis while maintaining yield .
  • Machine Learning (ML) : Train models on historical reaction data (e.g., solvent choices, catalysts) to predict optimal conditions .
  • Process Automation : Implement AI-controlled systems for real-time adjustment of parameters (e.g., pH, temperature) .

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